1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrrole rings fused together. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents. One common method includes the use of pyridine-3-sulfonyl chloride as a starting material, which undergoes a series of reactions to introduce the pyrrole ring and form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells . This compound can also interact with other proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: This compound has a similar structure but differs in the position of the pyrrole ring fusion, leading to different chemical and biological properties.
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: This derivative contains a chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is unique due to its specific ring fusion and the presence of the sulfonyl chloride group, which makes it a versatile intermediate for various chemical transformations. Its ability to inhibit tubulin polymerization and other biological targets also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C7H5ClN2O2S |
---|---|
Molekulargewicht |
216.65 g/mol |
IUPAC-Name |
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-1-2-9-3-5(6)7/h1-4,10H |
InChI-Schlüssel |
RHHUYHKECCVVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1NC=C2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.